Androst-5-en-17-one

Vue d'ensemble

Description

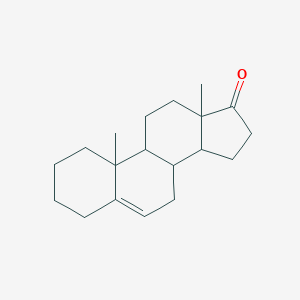

10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure. It belongs to the class of steroids and is known for its biological activity, particularly as an androgen, which means it plays a role in the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the cyclopenta[a]phenanthrene core, followed by functional group modifications to introduce the dimethyl and ketone groups. Specific reagents and catalysts are used to control the reaction conditions and yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and yield. The process is carefully monitored to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Pharmacological Applications

Aromatase Inhibition

One of the primary applications of androst-5-en-17-one is its potential as an aromatase inhibitor. Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can be beneficial in treating hormone-sensitive conditions such as breast cancer. Studies have shown that derivatives of this compound exhibit significant aromatase inhibitory activity. For instance, certain synthesized compounds derived from this steroid demonstrated higher aromatase inhibition than established drugs like Formestane .

Case Study: Synthesis and Screening

In a study focused on synthesizing various derivatives of this compound, researchers evaluated their efficacy as aromatase inhibitors. The results indicated that many of these compounds displayed comparable or superior activity compared to traditional inhibitors, suggesting a promising avenue for developing new cancer therapies .

Anabolic Androgenic Steroids (AAS)

Performance Enhancement

this compound is classified as an anabolic androgenic steroid (AAS) and is often used by athletes to enhance performance and muscle mass. Its anabolic properties facilitate increased protein synthesis, leading to muscle growth and improved recovery times after exercise. However, the use of AAS is controversial due to potential side effects and ethical concerns in competitive sports .

Health Implications

Long-term use of AAS, including this compound, has been associated with adverse health effects such as cardiovascular issues and hormonal imbalances. Research indicates that AAS users may experience reduced left ventricular function and increased coronary artery plaque volume, raising concerns about the long-term health risks associated with their use .

Therapeutic Potential

Immunomodulation

Recent studies have suggested that metabolites of dehydroepiandrosterone (DHEA), such as 5-androstenediol (a precursor to this compound), may have immunomodulatory effects. These compounds are being investigated for their potential to treat conditions like acute radiation syndrome by enhancing immune responses .

Clinical Applications

DHEA and its metabolites are being explored for various clinical uses, including hormone replacement therapy and treatment for age-related conditions. Clinical trials have shown promising results in stabilizing bone mineral density in postmenopausal women when combined with oral contraceptives . This suggests that compounds related to this compound could play a role in managing hormonal therapies.

Metabolic Studies

Effects on Body Composition

Research into the metabolic effects of AAS has revealed insights into how compounds like this compound influence body composition and metabolic health. Studies indicate that AAS can alter the central melanocortin system, affecting appetite regulation and energy expenditure . This highlights the need for further research into the metabolic pathways influenced by these steroids.

Summary Table of Applications

Mécanisme D'action

The compound exerts its effects by binding to androgen receptors, which are proteins located in various tissues throughout the body. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets and pathways involved include the regulation of genes responsible for the development and maintenance of male characteristics .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

- 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,4,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro phenanthrene-3,2’-[1,3]dioxolan]-11(2H)-one

- (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-oxiran]-3-ol

Uniqueness

What sets 10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one apart from similar compounds is its specific structure and functional groups, which confer unique biological activity and chemical reactivity. Its role as an androgen and its ability to undergo various chemical transformations make it a valuable compound in scientific research and industrial applications .

Activité Biologique

Androst-5-en-17-one, also known as androstenedione, is a steroid hormone with significant biological activity, primarily recognized for its role as a precursor to testosterone and estrogen. This article examines the compound's biological activities, including its effects on various systems in the body, its potential therapeutic applications, and its implications in sports and health.

Overview of this compound

This compound is classified as an anabolic-androgenic steroid (AAS), which are synthetic derivatives of testosterone designed to enhance muscle growth and physical performance. It has been utilized both therapeutically and illicitly in sports for its muscle-building properties. The compound's structure includes a double bond between carbons 5 and 6, which is crucial for its biological function.

Hormonal Effects

This compound functions primarily as a prohormone, converting into testosterone and estradiol in the body. Its anabolic properties are attributed to its ability to enhance protein synthesis, increase muscle mass, and improve recovery times after exercise. Studies have demonstrated that supplementation can lead to increased serum testosterone levels, which correlate with enhanced athletic performance .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of derivatives of this compound. For instance, nitrogen-containing derivatives have shown promising antibacterial activity against various strains of bacteria. The presence of specific functional groups, such as hydroximino and methoxy groups at positions 3 and 16, has been associated with increased antimicrobial efficacy .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 3α-methoxy-16-hydroximino derivative | 0.30 | High |

| 17β-amino derivative | 0.60 | Moderate |

| Unmodified androstenedione | >1.00 | Low |

Neurophysiological Effects

This compound has been shown to influence neurotransmission in the central nervous system (CNS). It interacts with GABA(A) receptors, affecting neuronal excitability and potentially influencing mood and behavior. This interaction underscores the dual nature of AAS: while they promote muscle growth, they may also lead to neuropsychiatric side effects .

Case Studies

- Athletic Performance Enhancement : A study involving male athletes demonstrated that administration of this compound led to significant increases in lean body mass and strength compared to placebo controls. Participants reported improved recovery times and reduced fatigue during high-intensity training sessions .

- Impact on Tendons : In a study assessing the effects of AAS on tendon biomechanics, rats treated with nandrolone decanoate (another AAS related to androstenedione) exhibited altered collagen structure in tendons, leading to decreased tensile strength despite increased muscle mass. This suggests potential risks associated with AAS use in athletes .

Pharmacokinetics

The pharmacokinetic profile of androstenedione indicates that it has a relatively short half-life when administered orally, necessitating multiple doses for sustained effects. Metabolite analysis via gas chromatography-mass spectrometry (GC-MS) has shown that the primary metabolites are glucuronides, which are excreted in urine, making it detectable in doping tests .

Aromatase Inhibition

Recent studies have explored the role of this compound as an aromatase inhibitor. Compounds derived from it have been synthesized and tested for their ability to inhibit aromatase activity in human placental tissues. These findings suggest potential therapeutic applications in conditions characterized by excessive estrogen production .

Propriétés

IUPAC Name |

10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h6,14-16H,3-5,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGDPPHTYUQKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347588 | |

| Record name | Androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25824-80-0 | |

| Record name | Androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.